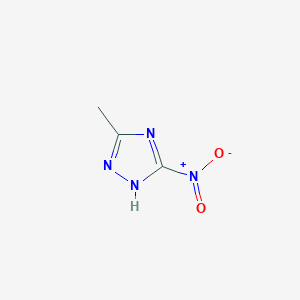

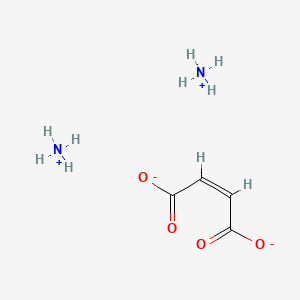

3-Methyl-5-nitro-1H-1,2,4-triazole

Descripción general

Descripción

“3-Methyl-5-nitro-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. These compounds are known for their unique structure and properties, and they find applications in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various routes. For instance, 3-Nitro-1,2,4-triazol-5-one (NTO), a high energetic material, is synthesized by the nitration of 1,2,4-triazol-5-one in concentrated HNO3 . Another derivative, 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole, is synthesized due to its high nitrogen and oxygen content .Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The structure of 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole was determined by X-ray diffraction .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives are diverse. For instance, 3-Nitro-1,2,4-triazol-5-one (NTO) can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .Physical And Chemical Properties Analysis

1,2,4-Triazole derivatives are known for their high energy, low sensitivity, and high oxygen balance. They are used both for civilian and military purposes. These energetic materials find applications as low explosives (propellants and pyrotechnics) and high explosives .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Methyl-5-nitro-1H-1,2,4-triazole, focusing on six unique fields:

Energetic Materials

3-Methyl-5-nitro-1H-1,2,4-triazole is studied extensively for its potential as an energetic material. Its high nitrogen and oxygen content make it a candidate for use in explosives and propellants. The compound’s stability and sensitivity to stimuli such as impact and friction are critical factors in its application in this field .

Pharmaceutical Chemistry

Triazole derivatives, including 3-Methyl-5-nitro-1H-1,2,4-triazole, are significant in pharmaceutical chemistry due to their broad spectrum of biological activities. These compounds exhibit antimicrobial, antifungal, antiviral, and anticancer properties. The unique structure of triazoles allows them to form non-covalent bonds with enzymes and receptors, enhancing their efficacy as drugs .

Coordination Chemistry

In coordination chemistry, 3-Methyl-5-nitro-1H-1,2,4-triazole acts as a ligand, forming complexes with various metal ions. These complexes are studied for their potential applications in catalysis, material science, and as models for biological systems. The ability of triazoles to coordinate with metals makes them valuable in designing new materials with specific properties .

Analytical Chemistry

3-Methyl-5-nitro-1H-1,2,4-triazole is used in analytical chemistry for detecting trace amounts of metal ions in solutions. Its high sensitivity and selectivity make it an excellent reagent for environmental monitoring and industrial applications. The compound’s ability to form stable complexes with metal ions is leveraged in various analytical techniques .

Material Science

In material science, triazole derivatives are explored for their potential in developing new materials with unique properties. 3-Methyl-5-nitro-1H-1,2,4-triazole is investigated for its role in creating polymers, coatings, and other advanced materials. Its chemical stability and reactivity are key factors in these applications .

Environmental Chemistry

The environmental impact of chemical compounds is a significant area of research. 3-Methyl-5-nitro-1H-1,2,4-triazole is studied for its degradation pathways and potential environmental hazards. Understanding its behavior in the environment helps in developing strategies for its safe use and disposal .

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation. It is also advised to avoid dust formation . Some 1,2,4-triazole derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Mecanismo De Acción

Target of Action

It’s known that triazole derivatives can interact with various biological targets due to the presence of the triazole moiety . The nitrogen atoms of the triazole ring can actively contribute to binding to the active site of enzymes .

Mode of Action

The nitro group of similar compounds has been found to mediate hydrogen bonding and metallic interactions with various targets . The presence of the nitro group and the triazole ring might contribute to its interaction with its targets.

Biochemical Pathways

It’s worth noting that triazole derivatives have been found to affect various biochemical pathways due to their ability to interact with different biological targets .

Result of Action

It’s known that similar compounds, such as 5-nitro-3-trinitromethyl-1h-1,2,4-triazole and its derivatives, are powerful energetic compounds due to their high nitrogen and oxygen content . They have been studied for their energetic properties, detonation performance, and sensitivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methyl-5-nitro-1H-1,2,4-triazole. For instance, temperature can affect the reaction time and accuracy of the simulation of similar compounds . Moreover, it should be kept away from high temperatures, fire sources, and oxidizers to prevent fire or explosion .

Propiedades

IUPAC Name |

3-methyl-5-nitro-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-2-4-3(6-5-2)7(8)9/h1H3,(H,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKCNKCAXZBVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445920 | |

| Record name | AGN-PC-0NBPJ6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-nitro-1H-1,2,4-triazole | |

CAS RN |

24156-65-8 | |

| Record name | AGN-PC-0NBPJ6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B3050115.png)